Acridine, 9-(2-quinolylmethyl)-
Description
Mechanistic Investigations of Reaction Pathways in Compound Synthesis
Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and predicting outcomes.
Nucleophilic Aromatic Substitution (SNAr): The key bond-forming step, the reaction between 9-chloroacridine and the quinolylmethyl anion, proceeds via the SNAr mechanism. nih.gov This two-step process involves:
Addition: The nucleophilic carbanion attacks the electrophilic C9 carbon of the acridine ring, which is activated by the electron-withdrawing nitrogen atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the acridine ring is restored, yielding the final 9-substituted product.
Nucleophilic Aromatic Substitution of Hydrogen (SNH): An alternative, more atom-economical mechanism that has been explored for acridine functionalization is the SNH reaction. nih.gov This pathway allows for the direct coupling of a nucleophile with an acridine C-H bond (typically at the 9-position) in the presence of an oxidizing agent, avoiding the need for a pre-installed leaving group like chlorine. nih.gov The reaction first forms a σH-adduct, which is then oxidized to the substituted product. nih.gov
Grignard Reaction Mechanism: In some synthetic variations, particularly for forming the acridine ring itself, the reaction of 2-(perfluoroalkyl)anilines with ortho-alkyl-substituted aryl Grignard reagents has been studied. researchgate.net The mechanism is complex, postulating the formation of a substituted aza-ortho-xylylene intermediate which then undergoes electrocyclization. researchgate.net
Development of Novel and Efficient Synthetic Approaches
To overcome the limitations of classical methods, such as harsh conditions and long reaction times, modern synthetic strategies are being developed.
Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular method for accelerating organic reactions. nih.govrsc.orgrsc.org For the synthesis of acridine derivatives, microwave-assisted approaches can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products compared to conventional heating. rsc.orgnih.gov
Ultrasound-Assisted Synthesis: Similar to microwaves, ultrasonication provides an alternative energy source that can enhance reaction rates and yields in the synthesis of acridine derivatives through acoustic cavitation. nih.gov
Green Chemistry Approaches: The use of deep eutectic solvents (DESs) as environmentally benign reaction media is a significant advancement. nih.gov These solvents are often biodegradable, have low toxicity, and can be recycled. Synthesizing acridine-quinoline systems in DESs represents a move towards more sustainable chemical manufacturing. nih.gov
Photocatalysis: Visible-light organophotocatalysis offers a powerful and green method for forming complex molecules. chemistryviews.org Acridine derivatives themselves can act as potent photocatalysts. nih.govrsc.org A modular approach developed by Lin and colleagues involves the photo-excitation of o-alkyl nitroarenes, which, through a copper-mediated cascade, can lead to a variety of acridine structures in a one-pot process. chemistryviews.org
Strategies for Functional Group Introduction and Structural Diversification in Derivatives
Creating a library of derivatives from the core Acridine, 9-(2-quinolylmethyl)- structure is crucial for tuning its properties. Diversification can be achieved by modifying the starting materials or the final product.
Pre-functionalization: Substituents can be introduced onto the aniline (B41778) or benzoic acid precursors before the acridine ring is formed. core.ac.uk Similarly, a functionalized 2-methylquinoline can be used. This allows for precise control over the position of the new functional group.
Post-synthesis Modification: The parent Acridine, 9-(2-quinolylmethyl)- molecule can undergo further reactions.
Electrophilic Substitution: The benzenoid rings of the acridine core are susceptible to electrophilic attack, typically occurring at the 2- and 7-positions. pharmaguideline.com
Photocatalytic Functionalization: Advanced photocatalytic methods enable the direct conversion of functional groups. For instance, a carboxylic acid group on the acridine or quinoline (B57606) ring can be directly converted into sulfones, sulfinates, or sulfonyl halides in a single step using an acridine-based photocatalyst. nih.govrsc.org This allows for rapid structural diversification.
A summary of potential derivatization strategies is presented below.
| Strategy | Description | Typical Reagents/Conditions | Potential Position | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Reaction of 9-chloroacridine with various nucleophiles (amines, phenols, thiols). | Ar-NH₂, Ar-OH, NaNH₂ | Acridine C9 | nih.govnih.gov |
| Electrophilic Substitution | Introduction of groups like nitro (NO₂) or halogens onto the aromatic rings. | HNO₃/H₂SO₄, Br₂/FeBr₃ | Acridine C2, C7 | pharmaguideline.com |
| Photocatalytic Decarboxylative Sulfonylation | Direct conversion of a carboxylic acid group to a sulfonyl-containing group. | Visible light, acridine photocatalyst, SO₂ source | Any position bearing a COOH group | nih.govrsc.org |
| Copper-Catalyzed Cascade Annulation | Modular assembly from o-alkyl nitroarenes and boronic acids to build diverse acridine cores. | Photo-excitation, Cu catalyst | Multiple positions on Acridine | chemistryviews.org |
Stereoselective Synthesis Methodologies for Chiral Derivatives
The introduction of chirality into the Acridine, 9-(2-quinolylmethyl)- structure would involve creating a stereogenic center, most plausibly at the methylene (B1212753) bridge by replacing one of the hydrogen atoms. While specific examples for this exact molecule are not prominent, general principles of stereoselective synthesis can be applied.
Use of Chiral Catalysts: Asymmetric catalysis is the most elegant approach to inducing chirality. For reactions involving the formation of a C-N or C-C bond, chiral metal complexes are often employed. For instance, in the synthesis of other nitrogen heterocycles like aziridines, chiral Rhodium or Ruthenium-Salen complexes have proven highly effective in controlling stereochemistry, achieving high enantioselectivity. sci-hub.se A similar strategy could be envisioned for a reaction that functionalizes the methylene bridge of the target molecule.
Organocatalysis: Small organic molecules can also act as chiral catalysts. For example, the asymmetric aziridination of α,β-unsaturated aldehydes can be catalyzed by chiral amines, proceeding through chiral iminium ion intermediates to deliver the product with high enantiomeric excess. sci-hub.se This principle could be adapted for reactions involving the acridine-quinoline scaffold.
Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to one of the reactants. The auxiliary directs the stereochemical course of a subsequent reaction and is then removed. This method, while effective, is often less atom-economical than catalytic approaches.
Catalytic Approaches in the Synthesis of Related Acridine-Quinolyl Systems
Catalysis is indispensable in the efficient synthesis of the acridine and quinoline heterocycles and their coupling.
Lewis Acid Catalysis: Zinc chloride (ZnCl₂) is the traditional catalyst for the Bernthsen synthesis of acridines, facilitating the condensation and cyclization steps. ptfarm.pl
Transition Metal Catalysis:
Copper: Copper catalysts are versatile in this field. They are used in the Ullmann condensation to form the diphenylamine (B1679370) precursor to the acridine ring core.ac.uk and in modern, one-pot cascade reactions that assemble the acridine core. chemistryviews.org
Cobalt: A cobalt-on-carbon (Co/C) catalyst derived from rice husks has been developed for a green, microwave-assisted, one-pot synthesis of acridine derivatives. rsc.orgrsc.org This heterogeneous catalyst is reusable and operates in water, highlighting its sustainability. rsc.org
Nanocatalysis: For the synthesis of the quinoline portion, a major trend is the use of nanocatalysts. nih.gov For example, ionically tagged magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) have been used to catalyze the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives with high efficiency and easy catalyst recovery. nih.gov Such catalysts could be adapted for the synthesis of functionalized 2-methylquinolines prior to their coupling with the acridine core.
Optimization of Reaction Conditions for Enhanced Yields and Purity in Research Contexts
To transition a synthetic route from a theoretical possibility to a practical laboratory procedure, systematic optimization of reaction conditions is essential. This involves varying parameters to maximize product yield and purity while minimizing reaction time and by-product formation. The table below presents a hypothetical optimization study for the key nucleophilic substitution step, based on data from analogous heterocyclic syntheses. researchgate.netjournalirjpac.com
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
|---|---|---|---|---|---|---|
| 1 | THF | n-BuLi | -78 to RT | 12 | Moderate | Standard carbanion generation |
| 2 | Dioxane | n-BuLi | -78 to RT | 12 | Low | Solvent screening |
| 3 | THF | LDA | -78 to RT | 10 | Improved | Base screening |
| 4 | THF | NaH | 60 | 24 | Trace | Base strength effect |
| 5 | [BMIm]Cl | LDA | RT | 4 | Good | Ionic liquid medium researchgate.net |
| 6 | THF | LDA | 0 to RT | 6 | High | Optimized temperature |
| 7 | Water (Microwave) | K₂CO₃ (with catalyst) | 100 (MW) | 0.25 | Potentially High | Green catalytic method rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
30670-47-4 |
|---|---|
Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
9-(quinolin-2-ylmethyl)acridine |
InChI |
InChI=1S/C23H16N2/c1-4-10-21-16(7-1)13-14-17(24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2 |
InChI Key |
ILHALOHHYDDHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Acridine Core Synthesis:classic Methodologies Are Often Employed to Construct the Foundational Acridine Ring System.
Bernthsen Acridine (B1665455) Synthesis: This method involves the condensation of a diphenylamine (B1679370) with a carboxylic acid (or its derivative) at high temperatures in the presence of a Lewis acid catalyst like zinc chloride. pharmaguideline.comptfarm.pl
Synthesis from o-Chlorobenzoic Acid: An alternative route involves the condensation of aniline (B41778) with o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 9-chloroacridine (B74977), a crucial precursor for further functionalization. pharmaguideline.com The subsequent reduction of the chloro group and oxidation can yield the parent acridine. pharmaguideline.com
Advanced Photophysical Investigations and Excited State Dynamics of Acridine, 9 2 Quinolylmethyl
Fundamental Principles of Fluorescence in the Acridine-Quinolyl System
The fluorescence of the acridine-quinolyl system is rooted in the electronic properties of the acridine (B1665455) and quinoline (B57606) moieties. Acridine, a nitrogen-containing heterocyclic aromatic compound, is known for its intrinsic fluorescence. However, this fluorescence can be weak due to the close proximity of a non-emissive n-π* state, which provides a pathway for deactivation. rsc.org The coupling of acridine with a quinolyl group at the 9-position creates a new molecular architecture with distinct photophysical characteristics.
The fundamental process involves the absorption of a photon, which excites the molecule from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). The molecule then relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, emitting a photon in the process. This emitted light is the observed fluorescence. The efficiency of this process is highly dependent on the competition between radiative decay (fluorescence) and non-radiative decay pathways.
In the "Acridine, 9-(2-quinolylmethyl)-" system, the interaction between the acridine and quinoline rings plays a crucial role. The relative orientation of these two aromatic systems can influence the electronic coupling and, consequently, the energy levels of the excited states. This can lead to phenomena such as intramolecular charge transfer (ICT), where electron density is redistributed between the two moieties upon excitation. The extent of ICT can significantly impact the fluorescence properties, including the emission wavelength and quantum yield.
Time-Resolved Spectroscopic Methodologies for Excited State Lifetime Determination
To understand the dynamics of the excited state, researchers employ time-resolved spectroscopic techniques. These methods allow for the direct measurement of the excited state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
One of the primary techniques is Time-Correlated Single Photon Counting (TCSPC) . This highly sensitive method involves exciting the sample with a pulsed light source and measuring the arrival time of the first emitted photon relative to the excitation pulse. By repeating this process many times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. The excited state lifetime can then be extracted by fitting this decay curve to an exponential function.
Another powerful technique is femtosecond transient absorption spectroscopy . nih.govrsc.org In this pump-probe method, a short "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed in time, measures the change in absorption of the sample. By varying the delay between the pump and probe pulses, the evolution of the excited state population can be tracked over femtosecond to nanosecond timescales. This technique provides detailed information about various excited-state processes, including internal conversion, intersystem crossing, and intramolecular rearrangements. rsc.org
Dual-comb spectroscopy is an emerging technique that offers broadband, high-resolution, and rapid spectral acquisition, making it suitable for time-resolved measurements of transient species and reaction kinetics. nih.gov
The choice of methodology depends on the specific information sought and the timescale of the processes being investigated. For "Acridine, 9-(2-quinolylmethyl)-" and its derivatives, these techniques are essential for elucidating the complex interplay of factors that govern their excited state behavior. nih.gov
Investigations of Quantum Yield and Radiative/Non-Radiative Decay Pathways
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is the dominant decay pathway from the excited state.
The quantum yield is determined by the relative rates of radiative (k_r) and non-radiative (k_nr) decay from the excited state:
Φf = k_r / (k_r + k_nr)
Investigations into the quantum yield of acridine derivatives often involve comparing their fluorescence intensity to that of a standard compound with a known quantum yield under identical experimental conditions. nih.govbjraylight.com For instance, quinine (B1679958) sulfate (B86663) in sulfuric acid is a commonly used fluorescence standard. nih.govbjraylight.com
Radiative decay (fluorescence) is the process by which the molecule returns to the ground state by emitting a photon. The rate of this process (k_r) is related to the intrinsic properties of the molecule, such as the transition dipole moment.
Non-radiative decay pathways compete with fluorescence and reduce the quantum yield. These include:
Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ → S₀) without the emission of a photon. The excess energy is dissipated as heat.
Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., S₁ → T₁), where T₁ is the first excited triplet state. From the triplet state, the molecule can return to the ground state via phosphorescence (a slower emission process) or non-radiatively.
Photoinduced Electron Transfer (PET): As discussed in a subsequent section, this can be a significant non-radiative decay pathway.
Vibrational Relaxation: The rapid loss of excess vibrational energy within an electronic state.
For acridine systems, the competition between the emissive π-π* state and a non-emissive n-π* state can be a major factor influencing the non-radiative decay rate and thus the quantum yield. rsc.org Studies on related acridine derivatives have shown that structural modifications can significantly alter the balance between radiative and non-radiative pathways, leading to substantial changes in fluorescence intensity. researchgate.net
Solvent Effects and Solvatochromism Studies on Photophysical Behavior
The photophysical properties of "Acridine, 9-(2-quinolylmethyl)-" can be profoundly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism , refers to the change in the position, and sometimes the intensity, of the absorption and emission spectra of a molecule with a change in the polarity of the solvent.
These spectral shifts arise from the differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. Conversely, if the ground state is more polar, a blue-shift (a shift to shorter wavelengths) may be observed.
The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent polarity, providing insights into the change in dipole moment upon excitation. rsc.org
Studies on acridine and its derivatives have demonstrated their sensitivity to the solvent's polarity and hydrogen-bonding capacity. researchgate.netnih.gov For instance, in some acridine derivatives, a transition from a less polar to a more polar solvent can enhance the intramolecular charge transfer (ICT) character of the excited state, resulting in a significant red-shift in the fluorescence spectrum. nih.gov This sensitivity to the microenvironment makes such compounds promising candidates for use as fluorescent probes. nih.gov
The following table summarizes the solvatochromic behavior of a generic acridine derivative in different solvents, illustrating the typical shifts observed in absorption and emission maxima.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 350 | 400 | 3663 |
| Dichloromethane | 8.93 | 355 | 425 | 4785 |
| Acetonitrile | 37.5 | 360 | 450 | 5556 |
| Methanol | 32.7 | 362 | 460 | 5825 |
| DMSO | 46.7 | 365 | 480 | 6349 |
Note: The data in this table is illustrative and represents typical trends for solvatochromic acridine derivatives. Actual values for "Acridine, 9-(2-quinolylmethyl)-" would require specific experimental determination.
Exploration of Energy Transfer and Photoinduced Electron Transfer (PET) Mechanisms
In molecules containing both an electron donor and an electron acceptor moiety, photoinduced electron transfer (PET) can occur. In the context of "Acridine, 9-(2-quinolylmethyl)-", the acridine and quinoline units can potentially act as either donor or acceptor, depending on their electronic properties and the surrounding environment.
The PET process involves the transfer of an electron from the donor to the acceptor upon photoexcitation. This creates a charge-separated state, which is typically non-emissive or weakly emissive. Therefore, PET often acts as a fluorescence quenching mechanism, providing a non-radiative decay pathway that competes with fluorescence.
The efficiency of PET is governed by several factors, including:
The free energy change (ΔG) of the electron transfer process: For PET to be favorable, ΔG must be negative. This is described by the Rehm-Weller equation.
The distance and orientation between the donor and acceptor: The rate of electron transfer typically decreases exponentially with increasing distance.
The solvent polarity: Polar solvents can stabilize the charge-separated state, often promoting PET.
Luminescence quenching techniques are commonly used to study PET. iaamonline.org By measuring the decrease in fluorescence intensity or lifetime of the fluorophore in the presence of a quencher (the donor or acceptor), the rate constant of the quenching process can be determined.
In a related context, Förster Resonance Energy Transfer (FRET) is another possible excited-state deactivation mechanism. FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a ground-state acceptor chromophore. This process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the two. While PET involves the transfer of an electron, FRET involves the transfer of energy.
For "Acridine, 9-(2-quinolylmethyl)-", detailed studies would be required to distinguish between PET and FRET and to determine which process, if any, is the dominant deactivation mechanism under specific conditions.
Research into Aggregation-Induced Emission (AIE) Phenomena in Derivatives
While many conventional fluorophores exhibit aggregation-caused quenching (ACQ), where their fluorescence is diminished at high concentrations or in the aggregated state, some molecules display the opposite behavior, known as Aggregation-Induced Emission (AIE) . rsc.org AIE-active molecules are typically non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation. rsc.orgnih.gov
The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM) . In dilute solutions, the molecules have freedom of rotation and vibration, which can provide non-radiative decay pathways. In the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to enhanced fluorescence. nih.gov
Research into AIE has led to the development of novel fluorescent materials with applications in various fields. Derivatives of "Acridine, 9-(2-quinolylmethyl)-" could potentially be designed to exhibit AIE properties. By introducing specific substituents that promote aggregation and restrict intramolecular rotations, it may be possible to create AIE-active compounds based on this scaffold.
The investigation of AIE in derivatives of "Acridine, 9-(2-quinolylmethyl)-" would involve synthesizing a series of related compounds and studying their photophysical properties in different solvent mixtures and as solid-state films. The goal would be to identify structural motifs that promote AIE and to understand the underlying mechanism.
Two-Photon Absorption Cross-Section Research and Multi-Photon Excitation Studies
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited state. wikipedia.org This is in contrast to conventional one-photon absorption, where a single photon of higher energy is absorbed. Since the probability of TPA is proportional to the square of the incident light intensity, it is most efficient at the focal point of a tightly focused laser beam. wikipedia.org
The TPA cross-section (σ₂) is a measure of the ability of a molecule to undergo two-photon absorption. A larger TPA cross-section indicates a more efficient TPA process. The unit for TPA cross-section is the Goeppert-Mayer (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. nih.gov
Research into the TPA properties of organic molecules, including those based on acridine, is driven by their potential applications in:
Two-photon fluorescence microscopy (TPM): TPA allows for deeper tissue penetration, reduced phototoxicity, and inherent three-dimensional sectioning compared to conventional fluorescence microscopy.
3D microfabrication: TPA can be used to initiate polymerization in a highly localized volume, enabling the fabrication of complex three-dimensional structures. wikipedia.org
Photodynamic therapy: TPA can be used to activate photosensitizers in deep-seated tumors.
The design of molecules with large TPA cross-sections often involves creating structures with a high degree of π-conjugation and intramolecular charge transfer character. The "Acridine, 9-(2-quinolylmethyl)-" scaffold, with its extended aromatic system, could serve as a basis for the development of new two-photon absorbing materials.
Experimental determination of the TPA cross-section can be performed using techniques such as the two-photon excited fluorescence (TPEF) method or the Z-scan technique. nih.govucf.edu Theoretical calculations using quantum chemistry methods can also be employed to predict and rationalize the TPA properties of molecules. nih.gov
The following table presents representative TPA data for some common fluorophores to provide context for the values that might be expected for novel acridine-based compounds.
| Compound | Excitation Wavelength (nm) | TPA Cross-Section (GM) |
| Rhodamine B | 800 | 210 |
| Fluorescein | 780 | 36 |
| Porphyrin Derivative | 1425 | 424 wikipedia.org |
| Ruthenium Complex Ligand | 780 | ~200 nih.gov |
Note: This data is for illustrative purposes. The TPA properties of "Acridine, 9-(2-quinolylmethyl)-" and its derivatives would need to be experimentally measured.
Coordination Chemistry and Metal Ion Complexation Research with Acridine, 9 2 Quinolylmethyl
Theoretical and Computational Chemistry Approaches to Acridine, 9 2 Quinolylmethyl Systems
Density Functional Theory (DFT) Applications for Electronic Structure Elucidation
No specific studies utilizing Density Functional Theory to elucidate the electronic structure (e.g., HOMO-LUMO energies, electron density distribution, molecular orbital analysis) of Acridine (B1665455), 9-(2-quinolylmethyl)- were found in the public domain. DFT is a common method for such investigations in related acridine compounds to understand their reactivity and electronic properties.
Time-Dependent DFT (TD-DFT) for Excited State Property Prediction
There is no available research that applies Time-Dependent DFT to predict the excited state properties, such as absorption and emission spectra or quantum yields, specifically for Acridine, 9-(2-quinolylmethyl)-. This method is frequently used for other novel quinoline-appended acridine fluorophores.
Molecular Dynamics (MD) Simulations of Ligand-Solvent and Ligand-Metal Interactions
No published Molecular Dynamics simulation studies detailing the interactions of Acridine, 9-(2-quinolylmethyl)- with solvents or metal ions are available. MD simulations are a key tool for understanding the dynamic behavior of molecules in solution and their binding to biological or metallic targets.
Quantum Chemical Calculations of Protonation Equilibria and Tautomerism
Specific quantum chemical calculations concerning the protonation equilibria or the potential amino-imino tautomerism for Acridine, 9-(2-quinolylmethyl)- could not be located in the scientific literature. Such studies are crucial for understanding the behavior of similar nitrogen-containing heterocyclic compounds in different pH environments.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
While computational methods are often used to predict spectroscopic parameters (e.g., vibrational frequencies, NMR chemical shifts) and correlate them with experimental findings, no such studies have been published for Acridine, 9-(2-quinolylmethyl)-.
Computational Modeling of Ligand-Metal Binding Mechanisms and Energy Profiles
There are no available computational models detailing the binding mechanisms, coordination geometries, or energetic profiles for the interaction of Acridine, 9-(2-quinolylmethyl)- with metal ions. This type of modeling is essential for designing metal-binding agents and understanding their coordination chemistry.
In Silico Design Principles for Modulating Photophysical and Binding Properties
Principles of Chemosensor Design and Signaling Mechanisms Utilizing Acridine, 9 2 Quinolylmethyl
Design Strategies for Highly Selective and Sensitive Fluorescent Chemosensors
The design of fluorescent chemosensors based on Acridine (B1665455), 9-(2-quinolylmethyl)- hinges on the integration of a fluorophore (the acridine unit) and a receptor (the quinolylmethyl moiety and any additional coordinating groups) into a single molecule. The quinoline (B57606) and acridine nitrogen atoms, along with the methylene (B1212753) bridge, can act as a binding site for specific analytes, particularly metal ions.
A primary strategy for achieving high selectivity and sensitivity involves tailoring the receptor's structure to create a specific binding cavity for the target analyte. This "lock-and-key" approach ensures that only the intended analyte can effectively coordinate with the sensor, minimizing interference from other species. For instance, the nitrogen atoms of both the acridine and quinoline rings, along with the amine group in the linker, can create a coordination environment that is particularly well-suited for binding to transition metal ions like Zn²⁺ and Cd²⁺. rsc.org The inherent fluorescence of the acridine core provides the signaling component, which is modulated upon analyte binding.
Furthermore, the introduction of additional functional groups to the acridine or quinoline rings can fine-tune the sensor's properties. These modifications can alter the electronic properties of the fluorophore, leading to changes in emission wavelength and quantum yield, or enhance the binding affinity and selectivity for a particular analyte.
Exploration of Signal Transduction Mechanisms (e.g., PET, FRET, ICT, ESIPT)
The signaling mechanism of a fluorescent chemosensor describes how the binding of an analyte is translated into a measurable change in its fluorescence properties. Several photophysical processes are exploited in the design of Acridine, 9-(2-quinolylmethyl)- based sensors.
Photoinduced Electron Transfer (PET): In many Acridine, 9-(2-quinolylmethyl)- based sensors, a PET mechanism is operative. In the absence of an analyte, the lone pair of electrons on the nitrogen atom of the receptor can be transferred to the excited state of the acridine fluorophore, quenching its fluorescence. Upon binding of a metal ion, the lone pair of electrons on the nitrogen is engaged in coordination, which suppresses the PET process. This "chelation-enhanced fluorescence" (CHEF) effect leads to a significant "turn-on" of the fluorescence signal. rsc.org
Förster Resonance Energy Transfer (FRET): While less commonly reported for this specific compound, FRET could be a viable mechanism if the Acridine, 9-(2-quinolylmethyl)- core is coupled with another chromophore. In a FRET-based sensor, the binding of an analyte would induce a conformational change, altering the distance or orientation between a donor and acceptor fluorophore, thereby modulating the efficiency of energy transfer and the resulting fluorescence emission.
Intramolecular Charge Transfer (ICT): ICT processes involve a change in the electronic distribution within the molecule upon excitation. For Acridine, 9-(2-quinolylmethyl)-, analyte binding can alter the electron-donating or -withdrawing properties of the quinolylmethyl moiety, leading to a shift in the emission wavelength. This can result in a color change in the fluorescence, providing a ratiometric sensing capability.
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photophysical process that can lead to a large Stokes shift and dual emission. nih.govrsc.org While not the most common mechanism for this particular scaffold, the introduction of appropriate proton donor and acceptor groups could enable ESIPT-based sensing. nih.gov Analyte binding could disrupt or promote the ESIPT process, leading to a change in the fluorescence spectrum. rsc.orgresearchgate.net
Research into Ratiometric Sensing Methodologies for Enhanced Accuracy
Ratiometric fluorescence sensing offers a significant advantage over intensity-based measurements by providing a built-in self-calibration for environmental effects, instrument efficiency, and sensor concentration. nih.gov This is achieved by monitoring the ratio of fluorescence intensities at two different wavelengths.
For Acridine, 9-(2-quinolylmethyl)- based sensors, ratiometric detection can be achieved through several mechanisms:
Analyte-Induced ICT: As mentioned previously, if analyte binding induces a significant ICT process, the emission maximum will shift, allowing for the ratiometric measurement of the two distinct emission bands.
Formation of Excimers or Exciplexes: In some cases, the binding of a metal ion can promote the formation of an excimer (an excited-state dimer) between two sensor molecules. This excimer will have a distinct, red-shifted emission compared to the monomer, providing two wavelengths for ratiometric analysis. For example, a quinoline-based heptadentate ligand has been shown to exhibit a Zn²⁺-specific fluorescence increase due to excimer emission. rsc.org
ESIPT Modulation: In sensors designed to operate via ESIPT, analyte binding can alter the equilibrium between the enol and keto tautomers, each having a different emission wavelength. nih.gov The ratio of these two emissions can then be correlated to the analyte concentration.
Investigations of Turn-On and Turn-Off Sensing Principles
The fluorescence response of a chemosensor upon analyte binding can either be enhanced ("turn-on") or diminished ("turn-off"). Both principles have been successfully applied in the context of Acridine, 9-(2-quinolylmethyl)- and related acridine-based sensors.
Turn-On Sensing: This is a highly desirable sensing mode as it produces a signal against a low background, leading to high sensitivity. The most common mechanism for turn-on sensing with this compound is the inhibition of PET, as described earlier. rsc.org The chelation of a metal ion by the receptor "turns on" the fluorescence of the acridine fluorophore. nih.gov
Turn-Off Sensing: In a turn-off sensor, the fluorescence is quenched upon analyte binding. nih.gov This can occur through several mechanisms, including the introduction of a heavy atom (which enhances intersystem crossing), energy transfer to the analyte, or electron transfer from the excited fluorophore to the analyte. For example, a "turn off-on" phosphorescent biosensor for DNA has been developed using acridine orange, where the initial "off" state is due to quenching by the DNA. nih.gov While this example uses acridine orange, the principle can be applied to other acridine derivatives. Another example involves the quenching of quantum dot fluorescence in the presence of acridine orange. researchgate.net
Electrochemical Sensing Principles and Methodologies
While fluorescence is the most common signaling mechanism for Acridine, 9-(2-quinolylmethyl)-, electrochemical methods offer a complementary approach for detection. Acridine derivatives are electrochemically active, and their redox properties can be modulated by analyte binding. nih.gov
Electrochemical DNA sensors have been developed using acridine dyes. nih.gov The intercalation of the acridine moiety into DNA can be detected as a change in the electrochemical signal. nih.gov This principle could be adapted for Acridine, 9-(2-quinolylmethyl)- to detect specific DNA sequences or other molecules that interact with the acridine core.
A cation exchange-based electrochemical sensor has been developed using an acridine orange/polystyrene sulfonate system. rsc.org The displacement of the electrochemically active acridine orange by an analyte with a higher binding affinity leads to a decrease in the electrochemical signal. This approach could potentially be applied to Acridine, 9-(2-quinolylmethyl)- for the detection of various cations.
Development of Research Protocols for Sensor Performance Evaluation
The rigorous evaluation of a new chemosensor is crucial to establish its analytical utility. A standardized research protocol typically involves the following steps:
Synthesis and Characterization: The Acridine, 9-(2-quinolylmethyl)- derivative is synthesized and its structure confirmed using standard analytical techniques such as NMR, mass spectrometry, and FT-IR. nih.gov
Photophysical Characterization: The fundamental photophysical properties of the sensor are determined, including its absorption and emission spectra, fluorescence quantum yield, and lifetime in various solvents.
Selectivity Studies: The sensor's response to the target analyte is tested in the presence of a wide range of potentially interfering species. This is typically done by monitoring the fluorescence or electrochemical signal upon the addition of different ions or molecules.
Titration Experiments: To determine the binding affinity (association constant) and stoichiometry of the sensor-analyte complex, a titration experiment is performed. This involves adding increasing concentrations of the analyte to a solution of the sensor and monitoring the change in the signal. A Job's plot analysis is often used to determine the binding stoichiometry. rsc.org
Determination of Detection Limit: The limit of detection (LOD) is a critical parameter that defines the lowest concentration of the analyte that can be reliably detected. It is typically calculated based on the signal-to-noise ratio of the sensor's response at low analyte concentrations. nih.gov
Response Time: The time required for the sensor to reach a stable signal after the addition of the analyte is measured.
Reversibility and pH Studies: The reversibility of the sensor is tested by attempting to displace the analyte from the sensor-analyte complex. The effect of pH on the sensor's performance is also investigated to determine its optimal operating range.
Integration of the Compound into Solid-State Sensor Architectures for Research Purposes
For practical applications, it is often desirable to immobilize the chemosensor onto a solid support. This can lead to the development of portable and reusable sensor devices.
Research in this area focuses on integrating Acridine, 9-(2-quinolylmethyl)- into various solid-state architectures:
Polymer Films: The sensor can be incorporated into polymer films, which can then be coated onto surfaces such as glass slides or optical fibers. The photophysical properties of 9-diphenylaminoacridines have been studied in polymer films for the detection of solvent vapors. researchgate.net
Nanoparticles: The sensor can be attached to the surface of nanoparticles, such as silica (B1680970) or gold nanoparticles. This can enhance the sensor's stability and provide a higher surface area for analyte interaction.
Paper-Based Sensors: For low-cost and disposable sensors, the compound can be immobilized on paper strips. These test strips can provide a simple colorimetric or fluorescent readout for the presence of the analyte.
The development of these solid-state sensors is an active area of research, with the goal of translating the excellent sensing properties of Acridine, 9-(2-quinolylmethyl)- from solution-based assays to practical, real-world applications.
Supramolecular Chemistry and Advanced Materials Integration Research of Acridine, 9 2 Quinolylmethyl
Research into Host-Guest Chemistry and Molecular Recognition Phenomena
The distinct electronic and structural features of Acridine (B1665455), 9-(2-quinolylmethyl)- make it a compelling candidate for host-guest chemistry studies. The electron-deficient acridine ring system can act as a host for electron-rich guest molecules, while the quinoline (B57606) moiety can also participate in binding events. Research in this area focuses on the ability of the compound to selectively recognize and bind to other molecules, ions, or biological targets.
A primary example of its host-guest capabilities lies in its potential to interact with DNA. The planar acridine core is a well-known DNA intercalator, inserting itself between the base pairs of the double helix. nih.govnih.gov The 9-(2-quinolylmethyl)- substituent can then project into either the major or minor groove of the DNA, providing additional stabilization and specificity through further non-covalent interactions. This molecular recognition is of significant interest in the development of targeted therapeutic agents.
The N-substituted acridinium (B8443388) motif, a related structure, is recognized as a multi-responsive unit in supramolecular chemistry, capable of acting as a host or guest system. nih.gov This suggests that Acridine, 9-(2-quinolylmethyl)- could also exhibit tunable host-guest properties.
| Potential Guest Molecules/Ions | Anticipated Primary Interaction Type | Potential Application |
| DNA/RNA | Intercalation, π-π stacking, H-bonding | Gene targeting, Anticancer agents |
| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Coordination with nitrogen atoms | Sensing, Catalysis |
| Anions (e.g., F⁻, Cl⁻) | Hydrogen bonding with C-H donors | Anion sensing |
| Aromatic Molecules | π-π stacking | Molecular recognition, Self-assembly |
Investigation of Self-Assembly Processes and Hierarchical Structures
The self-assembly of Acridine, 9-(2-quinolylmethyl)- into larger, ordered structures is driven by a combination of non-covalent forces. The propensity of the flat acridine and quinoline rings to engage in π-π stacking interactions is a major driving force for the formation of one-dimensional columnar structures. These initial assemblies can then further organize into more complex, hierarchical architectures.
The directionality of these interactions can be influenced by the substitution pattern and the presence of other functional groups. For instance, the nitrogen atoms in both the acridine and quinoline rings can act as hydrogen bond acceptors, guiding the assembly process. The formation of such well-defined supramolecular polymers is a key area of investigation for the development of novel materials with anisotropic properties. Anion-directed self-assembly has been observed in related pyridyl systems, suggesting that the presence of specific anions could template the formation of distinct supramolecular structures with Acridine, 9-(2-quinolylmethyl)-. nih.gov
Exploration of Non-Covalent Interactions in Supramolecular Architectures
A detailed understanding of the non-covalent interactions at play is crucial for controlling the supramolecular architectures formed by Acridine, 9-(2-quinolylmethyl)-. The primary forces involved are:
π-π Stacking: The face-to-face arrangement of the aromatic acridine and quinoline rings is a dominant interaction, leading to the formation of extended aggregates.
Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the nitrogen atoms can act as acceptors. Furthermore, C-H···N and C-H···π interactions can play a significant role in stabilizing the assembled structures. The introduction of hydroxyl or amino substituents would provide stronger hydrogen bonding capabilities.
Host-Guest Interactions: As discussed, the encapsulation of guest molecules can direct the assembly into specific architectures.
Computational studies on related acridine derivatives have highlighted the importance of π-π interactions and hydrogen bonding in stabilizing complexes, for example, with biological targets like DNA. nih.gov
| Interaction Type | Structural Moiety Involved | Estimated Energy (kcal/mol) | Influence on Assembly |
| π-π Stacking | Acridine-Acridine, Quinoline-Quinoline, Acridine-Quinoline | 3-10 | Promotes columnar stacking |
| C-H···N Hydrogen Bond | Methylene (B1212753) C-H and N atoms | 1-3 | Directional control, structural rigidity |
| C-H···π Interaction | Methylene/Aromatic C-H and aromatic rings | 1-2.5 | Fine-tuning of molecular packing |
| van der Waals Forces | Entire molecule | Variable | Overall cohesion |
Development of Ordered Assemblies and Nanostructured Materials for Research
By harnessing the self-assembly properties of Acridine, 9-(2-quinolylmethyl)-, researchers aim to create a variety of ordered assemblies and nanostructured materials. These materials can exhibit novel electronic, optical, or mechanical properties that are not present in the individual molecules.
Potential nanostructures include:
Nanofibers and Nanorods: Resulting from the one-dimensional stacking of the molecules. These could find applications in organic electronics as nanowires.
Nanosheets and Thin Films: Formed through the two-dimensional organization of the supramolecular chains.
Vesicles and Micelles: In aqueous environments, if amphiphilic derivatives are synthesized, these can self-assemble to encapsulate guest molecules.
The development of such materials is often guided by controlling experimental conditions such as solvent, temperature, and concentration, or through the introduction of templates.
Studies on the Incorporation of the Compound into Polymeric Matrices for Functional Materials
The integration of Acridine, 9-(2-quinolylmethyl)- into polymeric matrices is a promising strategy for creating functional materials with enhanced properties. The compound can be incorporated either as a dopant or by being covalently attached to the polymer backbone.
The resulting composite materials could exhibit:
Enhanced Mechanical Strength: Through the reinforcing effect of the self-assembled acridine structures within the polymer.
Luminescence Properties: The inherent fluorescence of the acridine moiety can be harnessed for applications in sensors, displays, and bio-imaging. The polymer matrix can protect the fluorophore from quenching and enhance its emission.
Conductivity: If the acridine units form continuous π-stacked pathways within the polymer, the material could exhibit electrical conductivity.
Photo-responsiveness: The photochemical properties of the acridine unit could be used to create materials that change their properties upon exposure to light.
Research into Thin Film Formation and Surface Immobilization Techniques
The fabrication of thin films of Acridine, 9-(2-quinolylmethyl)- on various substrates is essential for its application in electronic and sensing devices. Several techniques are being explored for this purpose:
Spin-Coating and Drop-Casting: Simple solution-based methods for depositing thin films, although the control over molecular orientation can be limited.
Langmuir-Blodgett Technique: Allows for the formation of highly ordered monolayer and multilayer films at an air-water interface, which can then be transferred to a solid substrate.
Vapor Deposition: Involves the sublimation of the compound onto a substrate in a high vacuum, which can lead to the formation of crystalline thin films.
Self-Assembled Monolayers (SAMs): By modifying the compound with a suitable anchor group (e.g., a thiol or silane), it can be chemically attached to a surface to form a highly ordered monolayer.
The ability to control the orientation of the molecules within the thin film is critical, as it directly influences the material's properties, such as charge transport and light emission.
Protonation Equilibria and Acid Base Behavior Research of Acridine, 9 2 Quinolylmethyl
Determination of Protonation Constants in Aqueous and Non-Aqueous Media
No experimental data on the protonation constants (pKa values) for "Acridine, 9-(2-quinolylmethyl)-" in either aqueous or non-aqueous media could be located in the reviewed literature. The acid-base properties of acridine (B1665455) and its derivatives are of significant interest due to their influence on solubility, bioavailability, and interactions with biological macromolecules. Typically, the nitrogen atom in the acridine ring is the primary site of protonation. The basicity of this nitrogen can be significantly influenced by the nature and position of substituents. For instance, electron-donating groups tend to increase the pKa, while electron-withdrawing groups decrease it. The quinoline (B57606) moiety attached at the 9-position would be expected to influence the electron density of the acridine ring system, but without experimental determination, its precise effect on the pKa remains unknown.
Spectroscopic Studies of Protonation-Induced Photophysical Changes
Detailed spectroscopic studies (UV-Vis absorption and fluorescence) documenting the photophysical changes of "Acridine, 9-(2-quinolylmethyl)-" upon protonation are not described in the available literature. For many acridine derivatives, protonation of the ring nitrogen leads to significant changes in their electronic spectra. These changes, such as bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission maxima, are valuable for determining protonation constants and for developing fluorescent pH sensors. The coupling of the acridine and quinoline chromophores in "Acridine, 9-(2-quinolylmethyl)-" suggests that its photophysical properties would be sensitive to pH changes, but specific data is lacking.
Mechanistic Insights into Proton Transfer Processes
There is no specific research available that provides mechanistic insights into the proton transfer processes for "Acridine, 9-(2-quinolylmethyl)-". Such studies would typically investigate the kinetics and thermodynamics of proton binding to the different nitrogen atoms within the molecule (one on the acridine ring and one on the quinoline ring). Understanding which site is preferentially protonated and the dynamics of this process is crucial for predicting the behavior of the compound in different chemical environments.
Influence of Structural Modifications on Acidity and Basicity
While the broader field of acridine chemistry has established general trends regarding the influence of structural modifications on acidity and basicity, no studies were found that systematically investigate these effects for a series of compounds related to "Acridine, 9-(2-quinolylmethyl)-". Such research would involve synthesizing derivatives with different substituents on the acridine or quinoline rings and measuring their respective pKa values to establish structure-property relationships.
Computational Approaches to Protonation State Analysis
No computational studies, such as those employing Density Functional Theory (DFT), specifically analyzing the protonation states of "Acridine, 9-(2-quinolylmethyl)-" were found. Computational chemistry is a powerful tool for predicting the most likely protonation sites, calculating theoretical pKa values, and understanding the changes in molecular geometry and electronic structure upon protonation. Research on other acridine derivatives, like 9-aminoacridine, has successfully used these methods to complement experimental findings. rsc.orgnih.gov However, such an analysis for the title compound has not been published.
Future Research Directions and Unresolved Challenges for Acridine, 9 2 Quinolylmethyl Systems
Emerging Methodologies for Enhanced Synthetic Efficiency
The synthesis of acridine (B1665455) derivatives, including Acridine, 9-(2-quinolylmethyl)-, has traditionally relied on methods like the high-temperature Bernthsen condensation of diphenylamine (B1679370) and a carboxylic acid. nih.gov However, these classical approaches often suffer from drawbacks such as high costs and low yields. nih.gov To overcome these limitations, researchers are exploring more efficient and environmentally friendly synthetic strategies.
Recent advancements include the adoption of microwave-assisted synthesis, metal-free catalysis, and one-pot reactions, which have shown promise in improving the preparation of acridine-based compounds. researchgate.net An alternative and highly efficient approach is the nucleophilic aromatic substitution of hydrogen (SNH), which allows for the direct and efficient synthesis of 9-substituted acridines, avoiding the multi-step processes and harsh conditions of traditional methods. nih.gov Copper-catalyzed amination/annulation cascades have also emerged as a viable one-pot protocol, offering a precious-metal-free route with good functional group compatibility. rsc.org
Future research in this area will likely focus on refining these modern techniques to further enhance yield, reduce reaction times, and expand the scope of accessible derivatives. The development of greener solvents and catalysts will also be a key consideration, aligning with the principles of sustainable chemistry.
Frontiers in Advanced Photophysical Studies and Ultrafast Dynamics
The photophysical properties of Acridine, 9-(2-quinolylmethyl)- and related compounds are central to their applications in fluorescence and imaging. researchgate.net While their basic absorption and emission characteristics have been investigated, a deeper understanding of their excited-state dynamics is crucial for designing more sophisticated molecular probes and sensors. rsc.orgbirmingham.ac.uk
Advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, can provide invaluable insights into the ultrafast processes that occur upon photoexcitation. These studies can elucidate the kinetics of excited-state relaxation, intersystem crossing, and energy transfer, which are fundamental to the performance of these molecules in various applications.
Furthermore, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are becoming increasingly powerful tools for predicting and interpreting the electronic and optical properties of these complex systems. rsc.org Future research will likely involve a synergistic approach, combining cutting-edge experimental techniques with high-level theoretical calculations to unravel the intricate photophysics of Acridine, 9-(2-quinolylmethyl)- systems. This will enable the rational design of new compounds with tailored photophysical properties, such as enhanced quantum yields, longer lifetimes, and specific responses to their environment.
New Paradigms in Ligand Design for Multi-Analyte Sensing
The ability of acridine derivatives to act as fluorescent chemosensors has been a major driver of research. researchgate.net However, the development of sensors capable of detecting multiple analytes simultaneously remains a significant challenge. Future ligand design for Acridine, 9-(2-quinolylmethyl)- systems will need to incorporate multiple binding sites or responsive units to achieve multi-analyte sensing capabilities. nih.gov
One promising approach is the creation of sensor arrays, where a collection of cross-reactive sensors generates a unique response pattern for each analyte or mixture. nih.gov This "chemical nose" or "chemical tongue" approach, combined with pattern recognition algorithms, can overcome the limitations of single-analyte sensors.
Another avenue of exploration is the design of ligands that undergo distinct and measurable changes in their photophysical properties upon binding to different analytes. This could involve changes in emission wavelength, intensity, or lifetime, allowing for the simultaneous detection and quantification of multiple species. The integration of the Acridine, 9-(2-quinolylmethyl)- scaffold with other recognition motifs, such as crown ethers, calixarenes, or specific peptide sequences, could lead to highly selective and sensitive multi-analyte probes.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The vast chemical space of possible Acridine, 9-(2-quinolylmethyl)- derivatives presents a significant challenge for traditional, intuition-based drug discovery and materials design. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling the rapid screening and optimization of virtual compound libraries. nih.gov
By training ML models on existing experimental data, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models can predict the biological activity, photophysical properties, and other key characteristics of novel, untested compounds, thereby guiding synthetic efforts towards the most promising candidates. nih.gov
Generative AI models can also be employed to design entirely new molecular structures with desired properties. This data-driven approach can accelerate the discovery of new Acridine, 9-(2-quinolylmethyl)- based compounds with enhanced performance for specific applications. The integration of AI and ML into the design-synthesis-test-analyze cycle will undoubtedly be a key feature of future research in this field.
Exploration of Novel Stimuli-Responsive Systems
Stimuli-responsive materials, which undergo a change in their properties in response to an external trigger, are of great interest for applications such as drug delivery and smart materials. nih.govresearchgate.net Acridine, 9-(2-quinolylmethyl)- systems can be designed to be responsive to a variety of stimuli, including pH, temperature, light, and the presence of specific biomolecules. nih.govnih.gov
For example, the protonation/deprotonation of the quinoline (B57606) and acridine nitrogen atoms can lead to significant changes in the compound's absorption and emission properties, making it a sensitive pH probe. The incorporation of thermoresponsive polymers or light-cleavable protecting groups can impart temperature and light sensitivity, respectively.
Future research will focus on the development of multi-stimuli-responsive systems, where the compound's behavior can be controlled by a combination of triggers. rsc.orgfrontiersin.org This could lead to the development of highly sophisticated "smart" systems with applications in targeted therapy, diagnostics, and advanced materials. The exploration of less common stimuli, such as redox potential or specific enzyme activity, will also open up new possibilities for the design of highly specific and targeted systems. nih.gov
Challenges in Scalable Synthesis for Research Applications
While numerous synthetic methods for acridine derivatives have been reported, the scalable synthesis of specific compounds like Acridine, 9-(2-quinolylmethyl)- for broader research applications remains a challenge. researchgate.net Many reported syntheses are performed on a small scale in academic laboratories and may not be readily transferable to larger-scale production. core.ac.uk
Issues such as the availability and cost of starting materials, the need for specialized equipment, and the purification of the final product can become significant hurdles when larger quantities of the compound are required. The development of robust and scalable synthetic routes is crucial to facilitate more extensive biological and materials science investigations.
Future efforts in this area should focus on process optimization, including the use of flow chemistry and the development of purification methods that are amenable to larger scales. Collaboration between academic researchers and process chemists in industry could help to bridge the gap between small-scale discovery and the production of research-grade materials in sufficient quantities.
Opportunities for Interdisciplinary Research Collaborations
The diverse potential applications of Acridine, 9-(2-quinolylmethyl)- systems, from medicinal chemistry to materials science, highlight the need for interdisciplinary research collaborations. researchgate.netnih.govnih.gov The complexity of the challenges and the breadth of the opportunities in this field necessitate a team science approach.
Chemists with expertise in organic synthesis and photophysics will need to collaborate with biologists to evaluate the therapeutic potential of new compounds. nih.gov Materials scientists can work with chemists to develop novel sensors and smart materials based on these systems. nih.gov Computational scientists and data scientists will play a crucial role in the design and optimization of new compounds through AI and ML. nih.gov
Fostering these collaborations through joint funding initiatives, workshops, and shared research facilities will be essential for accelerating progress in the field. By bringing together researchers from different disciplines, it will be possible to fully exploit the unique properties of Acridine, 9-(2-quinolylmethyl)- and translate fundamental discoveries into real-world applications.
Q & A
Q. What are the optimal synthetic routes for 9-(2-quinolylmethyl)acridine, and how do reaction conditions influence yield?
The synthesis of 9-(2-quinolylmethyl)acridine derivatives typically involves nucleophilic substitution at the 9-position of the acridine core. For example, reacting 9-chloroacridine with 2-quinolylmethyl Grignard reagents under anhydrous conditions (e.g., THF, 0–5°C) can yield the target compound. Key factors include stoichiometric control of the Grignard reagent (1.2–1.5 equivalents) and exclusion of moisture to prevent side reactions . Monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) and purification via column chromatography (≥90% purity) are critical steps .
Q. How can the structural integrity of 9-(2-quinolylmethyl)acridine derivatives be validated post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, the ¹H NMR spectrum should show distinct aromatic proton signals (δ 7.5–9.0 ppm) and a singlet for the methylene bridge (δ ~5.2 ppm). HRMS with electrospray ionization (ESI+) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 335.1548 for C₂₂H₁₇N₂) .
Q. What are the primary challenges in achieving high solubility for 9-(2-quinolylmethyl)acridine in aqueous media?
The hydrophobic acridine core and quinolyl substituent limit aqueous solubility. Functionalization with polar groups (e.g., amino or hydroxyl) at the 4-position of the quinolyl ring or using co-solvents (e.g., DMSO:PBS 1:9) can enhance solubility. Solubility assays (UV-Vis at λ = 365 nm) should be performed to quantify improvements .
Advanced Research Questions
Q. How does 9-(2-quinolylmethyl)acridine interact with DNA, and what experimental methods can elucidate its binding mode?
Intercalation is the dominant mechanism due to the planar acridine core. Fluorescence quenching assays (using ethidium bromide displacement) and circular dichroism (CD) spectroscopy can confirm intercalation. For example, a 50% reduction in ethidium bromide fluorescence at 10 µM compound concentration suggests competitive binding . Molecular docking (e.g., AutoDock Vina) with B-DNA (PDB: 1BNA) can predict binding affinity (ΔG ≤ -8.0 kcal/mol) .
Q. What strategies resolve contradictions in reported anticancer activity data for 9-(2-quinolylmethyl)acridine derivatives?
Discrepancies often arise from variations in cell lines (e.g., IC₅₀ differences between HeLa vs. MCF-7) or assay protocols (MTT vs. SRB). Standardize testing using NCI-60 cell lines and dose-response curves (72-hour exposure, 10 nM–100 µM range). Compare results with positive controls (e.g., doxorubicin) and validate via apoptosis assays (Annexin V/PI staining) .
Q. How can the electron-deficient 9-position of acridine be exploited for functionalization with 2-quinolylmethyl groups?
The 9-position’s low electron density facilitates nucleophilic substitution. Use transition metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination) or Ullmann coupling with 2-quinolylmethyl halides. Reaction optimization (e.g., 80°C, 12 hours in DMF with K₂CO₃) can achieve >75% yield .
Q. What analytical techniques are recommended for detecting 9-(2-quinolylmethyl)acridine-protein interactions in serum?
Fluorescence-Capillary Gel Electrophoresis (CGE) with a laser-induced fluorescence detector (ex/em: 480/520 nm) offers high specificity for Human Serum Albumin (HSA) binding studies. Pre-column incubation (10 minutes, 37°C) of HSA with the compound (1:1 molar ratio) enables quantification of binding constants (Kd ~ 10⁻⁶ M) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., Western blot for caspase-3 activation alongside cytotoxicity assays) .
- Experimental Design : For in vitro studies, include controls for autofluorescence (compound-only) and solvent effects (DMSO ≤0.1% v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
